Anti-HIV Activity: Complete Inactivity of Lancilactone A versus Potent Inhibition by Lancilactone C
In a direct head-to-head comparison within the same study, lancilactone A (compound 1) showed no suppression of HIV replication in H9 lymphocytes at tested concentrations, while lancilactone C (compound 3) demonstrated potent inhibition with an EC₅₀ of 1.4 µg/mL [1]. The positive control AZT gave an EC₅₀ of 0.045 µg/mL in the same assay [1]. This represents a qualitative (all-or-nothing) rather than merely quantitative difference in anti-HIV efficacy.
| Evidence Dimension | Anti-HIV replication activity (EC₅₀) |
|---|---|
| Target Compound Data | No suppression (Lancilactone A) |
| Comparator Or Baseline | Lancilactone C: EC₅₀ = 1.4 µg/mL; AZT: EC₅₀ = 0.045 µg/mL |
| Quantified Difference | Qualitative absence of activity vs. potent inhibition; >71.4-fold therapeutic index for lancilactone C vs. no therapeutic window for lancilactone A |
| Conditions | HIV replication assay in H9 lymphocytes; effective concentration (EC₅₀) and inhibitory concentration for cytotoxicity (IC₅₀) determined via p24 antigen assay |
Why This Matters
Lancilactone A is the only congener in the series that is completely devoid of anti-HIV activity, making it the indispensable negative control for SAR studies seeking to map the structural determinants of HIV inhibition within lanostane triterpene lactones.
- [1] Chen DF, Zhang SX, Wang HK, Zhang SY, Sun QZ, Cosentino LM, Lee KH. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba. J Nat Prod. 1999 Jan;62(1):94-7. DOI: 10.1021/np980291d. PMID: 9917290. View Source
